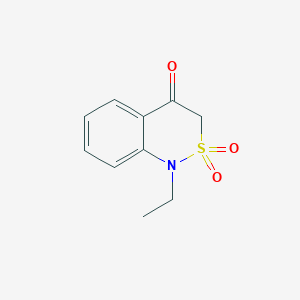

1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Descripción general

Descripción

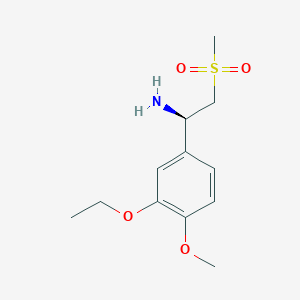

1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been utilized in the synthesis of various derivatives that exhibit significant antimicrobial properties. For instance, derivatives synthesized through the interaction with active methylene nitriles and cycloalkanecarbaldehydes displayed notable antibacterial and antifungal activities (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017). Additionally, the synthesis of condensed 2-amino-4-alkyl-4H-pyran-3-carboxylates and related triethylammonium salts also demonstrated promising antimicrobial potential, particularly against fungal strains like C. albicans (Lega, Filimonova, Zupanets, Shebeko, Chernykh, & Shemchuk, 2016).

Synthesis of Novel Compounds

This chemical has been pivotal in the synthesis of novel compounds with potential biological activity. For example, its interaction with arylcarbaldehydes and active methylene nitriles led to the creation of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016). These compounds have shown potential in various scientific applications, including as catalysts in chemical reactions.

Chemical Structure Analysis

The chemical structure of this compound and its derivatives has been a subject of extensive study. For instance, research on the title compound revealed a distorted tetrahedral geometry around the sulfur atom, with the heterocyclic thiazine ring adopting a half-chair conformation (Shafiq, Khan, Tahir, & Siddiqui, 2008). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals.

Propiedades

IUPAC Name |

1-ethyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGUPHSBQSPLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in medicinal chemistry?

A: This compound represents a valuable scaffold for developing new anti-inflammatory, analgesic, and antimicrobial agents. Its structure closely resembles 2H-1,2-benzothiazin-4-one 1,1-dioxide, the core structure found in "oxicam" class non-steroidal anti-inflammatory drugs. [, ]

Q2: How is this compound typically synthesized?

A: While specific synthesis details are not provided in the abstracts, they describe its use as a starting material in multi-component reactions. For example, it reacts with aliphatic aldehydes and malononitrile to yield 2-amino-6-ethyl-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carbonitrile 5,5-dioxides through domino Knoevenagel-Michael-hetero-Thorpe-Ziegler reactions. []

Q3: What is the impact of varying the aldehyde structure in these reactions?

A: The length and saturation of the aliphatic aldehyde influence the reaction yield. Longer chains generally lead to decreased yields. α,β-unsaturated aldehydes also demonstrate lower efficiency compared to saturated counterparts. [] Interestingly, using glutaric aldehyde, a dialdehyde, generates bis-derivatives of 2-amino-4H-pyran, where two units are connected by a polymethylene bridge. []

Q4: What other interesting reactions has this compound been shown to undergo?

A: It participates in a stereospecific domino Knoevenagel-hetero-Diels-Alder reaction with citronellal, producing a novel heterocyclic system: 2,2a,3,4,5,6,6a,8-octahydroisochromeno[4,3-c][2,1]benzothiazine 7,7-dioxide. []

Q5: Has the antimicrobial activity of this compound derivatives been investigated?

A: Yes, studies show that some derivatives exhibit moderate activity against Pseudomonas aeruginosa and Candida albicans. This activity appears particularly promising for the synthesized ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxide and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olate 2,2-dioxide compounds. [, ]

Q6: Is there structural information available for this compound?

A: Yes, crystallographic studies confirm the distorted tetrahedral geometry around the sulfur atom in this compound. The thiazine ring adopts a half-chair conformation. [] Studies on its halogenated derivatives (3,3-dichloro and 3,3-dibromo) also reveal distorted tetrahedral configurations around the sulfur atom and the impact of halogen substitutions on the crystal structure. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

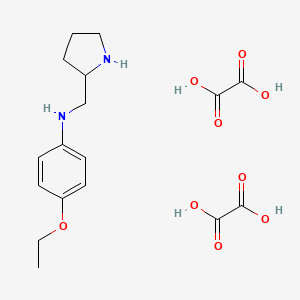

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)